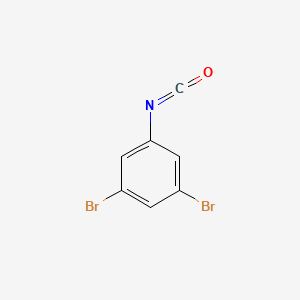

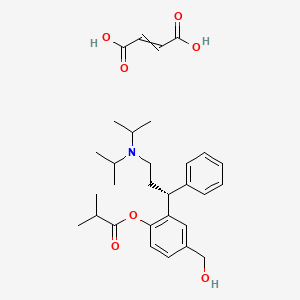

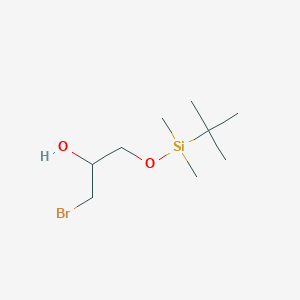

![molecular formula C26H25Cl2N3O3 B12445091 (3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)

(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3E)-5-cloro-3-[[5-[3-(4-metil-1,4-diazepane-1-carbonil)fenil]furano-2-il]metilideno]-1H-indol-2-ona; clorhidrato es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un núcleo de indol, un anillo de furano y una unidad de diazepana.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (3E)-5-cloro-3-[[5-[3-(4-metil-1,4-diazepane-1-carbonil)fenil]furano-2-il]metilideno]-1H-indol-2-ona; clorhidrato típicamente involucra una síntesis orgánica de múltiples pasos. El proceso comienza con la preparación del núcleo de indol, seguido de la introducción del anillo de furano y la unidad de diazepana. Los pasos clave incluyen:

Formación del núcleo de indol: Esto se puede lograr a través de la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con una cetona en condiciones ácidas.

Introducción del anillo de furano: Este paso implica el uso de un derivado de furano, que se acopla con el núcleo de indol a través de una reacción de acoplamiento cruzado catalizada por paladio.

Unión de la unidad de diazepana: El anillo de diazepana se introduce mediante una reacción de sustitución nucleofílica, donde el derivado de diazepana reacciona con un grupo saliente adecuado en el compuesto intermedio.

Métodos de producción industrial: La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de técnicas de purificación como la recristalización y la cromatografía.

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de indol y furano, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en la unidad de diazepana, convirtiéndolo en un alcohol.

Sustitución: El átomo de cloro en el anillo de indol puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones adecuadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan reactivos como la azida de sodio o la tiourea.

Productos principales:

Productos de oxidación: Derivados oxidados de los anillos de indol y furano.

Productos de reducción: Derivados alcohólicos de la unidad de diazepana.

Productos de sustitución: Diversos derivados de indol sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

(3E)-5-cloro-3-[[5-[3-(4-metil-1,4-diazepane-1-carbonil)fenil]furano-2-il]metilideno]-1H-indol-2-ona; clorhidrato tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se investiga su potencial como sonda bioquímica para estudiar los procesos celulares.

Medicina: Se explora su potencial efecto terapéutico, particularmente en el tratamiento de trastornos neurológicos.

Industria: Se utiliza en el desarrollo de materiales novedosos con propiedades electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos dentro de la célula. Se sabe que el núcleo de indol interactúa con varios receptores y enzimas, modulando su actividad. La unidad de diazepana puede mejorar la capacidad del compuesto para atravesar las membranas biológicas, aumentando su biodisponibilidad. El anillo de furano puede participar en interacciones π-π, estabilizando la unión del compuesto a su objetivo.

Compuestos similares:

- (3E)-5-cloro-3-[[5-[3-(4-metil-1,4-diazepane-1-carbonil)fenil]furano-2-il]metilideno]-1H-indol-2-ona

- (3E)-5-cloro-3-[[5-[3-(4-metil-1,4-diazepane-1-carbonil)fenil]furano-2-il]metilideno]-1H-indol-2-ona; clorhidrato

Unicidad: La presencia de la unidad de diazepana distingue a este compuesto de otros derivados de indol, potencialmente mejorando sus propiedades farmacocinéticas. La combinación del núcleo de indol, el anillo de furano y la unidad de diazepana proporciona un andamiaje único para el desarrollo de fármacos, ofreciendo múltiples sitios para la modificación química y la optimización.

Comparación Con Compuestos Similares

- (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one

- (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride

Uniqueness: The presence of the diazepane moiety distinguishes this compound from other indole derivatives, potentially enhancing its pharmacokinetic properties. The combination of the indole core, furan ring, and diazepane moiety provides a unique scaffold for drug development, offering multiple sites for chemical modification and optimization.

Propiedades

Fórmula molecular |

C26H25Cl2N3O3 |

|---|---|

Peso molecular |

498.4 g/mol |

Nombre IUPAC |

5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride |

InChI |

InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H |

Clave InChI |

YYIMMVXTWBIEAG-UHFFFAOYSA-N |

SMILES canónico |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

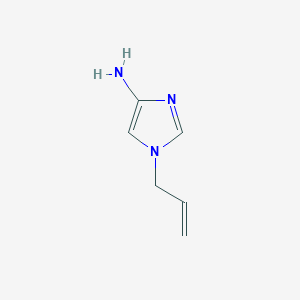

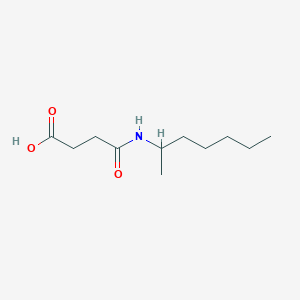

![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)

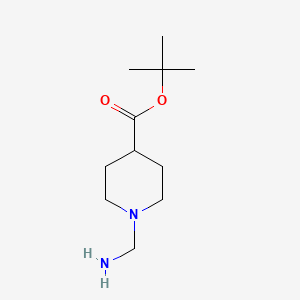

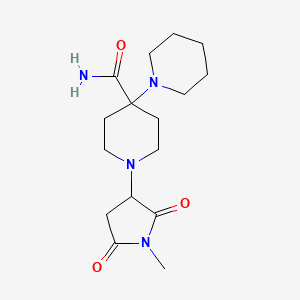

![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)

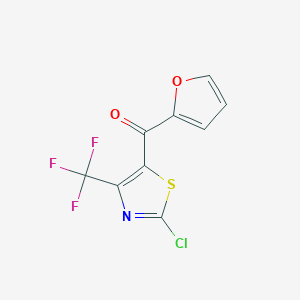

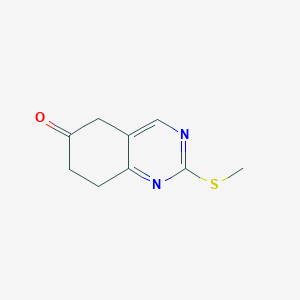

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)

![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)